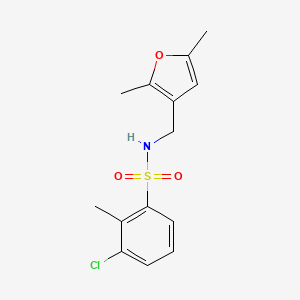![molecular formula C19H19N5O2 B2382042 3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2194846-16-5](/img/structure/B2382042.png)
3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule that contains a quinoxaline moiety and a piperidine moiety . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is complex, containing a quinoxaline moiety and a piperidine moiety . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Applications De Recherche Scientifique
Synthesis and Characterization
- Researchers have synthesized novel derivatives of this compound by multi-component reactions, involving active methylene compounds, carbon disulfide, malononitrile, and multi-ring compounds containing a carbonyl group. These processes often utilize piperidine as a catalyst and are noted for their high efficiency (Moghaddam‐manesh et al., 2020).
- Other studies focus on the design and synthesis of quinoxaline derivatives using various catalysts and under different conditions, including microwave irradiation (Alizadeh et al., 2014), (Ashok et al., 2014).
Antimicrobial and Antibacterial Applications
- The antimicrobial effects of these compounds have been extensively studied, including their antibacterial and antifungal properties based on various metrics such as inhibition zone diameter, minimum inhibitory concentration, and minimum bactericidal concentration (Moghaddam‐manesh et al., 2020), (Hirose et al., 1987).
- Some derivatives have shown promising antibacterial activity against a broad spectrum of bacteria, including Pseudomonas maltophilia and Acinetobacter calcoaceticus (Hirose et al., 1987), (Fujita et al., 1998).
Potential in Anticancer Research
- Certain derivatives of this compound have been synthesized with specific substituents to target cancer cell lines, demonstrating potent antitumor activities and low toxicity against normal human cells (Mamedov et al., 2022).
Insecticidal Potential
- Novel derivatives have been designed and evaluated for their insecticidal potential, with some showing significant toxicological effects against specific insect species (Alanazi et al., 2022).
Molecular Docking and Fluorescent Probes
- Some studies include molecular docking and synthesis of compounds for potential use as fluorescent probes for DNA detection (Perin et al., 2011).
Optimization of Synthesis Methods
- Research has also been directed towards optimizing the synthesis methods of quinoxaline derivatives, focusing on achieving higher yields and simplifying purification processes (Khan et al., 2013).
Propriétés
IUPAC Name |
3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-3-6-20-13-24(18)12-14-4-9-23(10-5-14)19(26)15-1-2-16-17(11-15)22-8-7-21-16/h1-3,6-8,11,13-14H,4-5,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOXSUBSJFAEAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

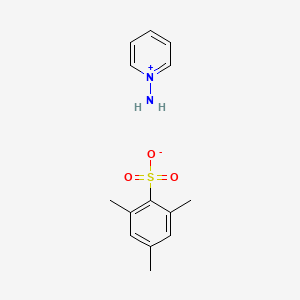

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2381964.png)
![1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2381966.png)
![(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride](/img/structure/B2381967.png)

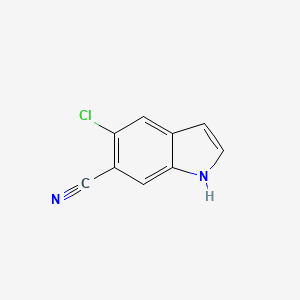
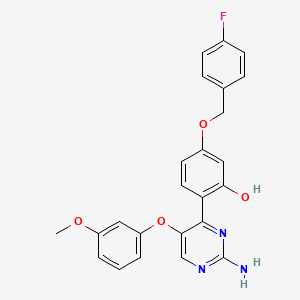

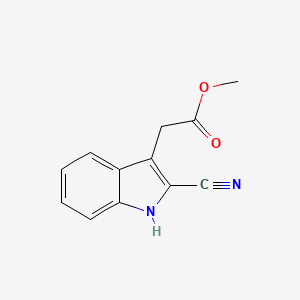
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]propanamide](/img/structure/B2381975.png)
![isopropyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2381976.png)
![2-(2-Chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2381977.png)
